3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline
Overview
Description
Preparation Methods
The synthesis of 3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline typically involves the reaction of 3,4-dichloroaniline with 3-methylphenoxyethyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete reaction and the product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline undergoes various chemical reactions, including:
Scientific Research Applications
3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity . The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline can be compared with other similar compounds, such as:
3,4-Dichloroaniline: A precursor in the synthesis of this compound, used in the production of herbicides and dyes.
3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)ethyl]aniline: A similar compound with an additional chlorine atom, used in proteomics research.
3,4-Dichlorophenylamine: Another related compound used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3,4-dichloro-N-[2-(3-methylphenoxy)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO/c1-11-3-2-4-13(9-11)19-8-7-18-12-5-6-14(16)15(17)10-12/h2-6,9-10,18H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZKHCKLUVOIGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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